molecular formula C24H36O4 B14260476 2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione CAS No. 183747-26-4

2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14260476
CAS No.: 183747-26-4
M. Wt: 388.5 g/mol
InChI Key: YYPNGMHZNFAISZ-UHFFFAOYSA-N
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Description

2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with two nonanoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione typically involves the acylation of cyclohexa-2,5-diene-1,4-dione with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclohexa-2,5-diene-1,4-dione is reacted with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the cyclohexadiene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in redox reactions, which can modulate biological pathways. For example, its quinone derivatives can generate reactive oxygen species (ROS) that induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: Known for its redox properties and applications in organic synthesis.

    2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Used in the synthesis of natural products and pharmaceuticals.

    2,5-Diaminocyclohexa-2,5-diene-1,4-dione: Exhibits unique reactivity due to the presence of amino groups.

Uniqueness

2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione is unique due to its nonanoyl substituents, which impart specific physical and chemical properties. These properties can be exploited in the design of new materials and therapeutic agents.

Properties

CAS No.

183747-26-4

Molecular Formula

C24H36O4

Molecular Weight

388.5 g/mol

IUPAC Name

2,5-di(nonanoyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C24H36O4/c1-3-5-7-9-11-13-15-21(25)19-17-24(28)20(18-23(19)27)22(26)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3

InChI Key

YYPNGMHZNFAISZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C1=CC(=O)C(=CC1=O)C(=O)CCCCCCCC

Origin of Product

United States

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